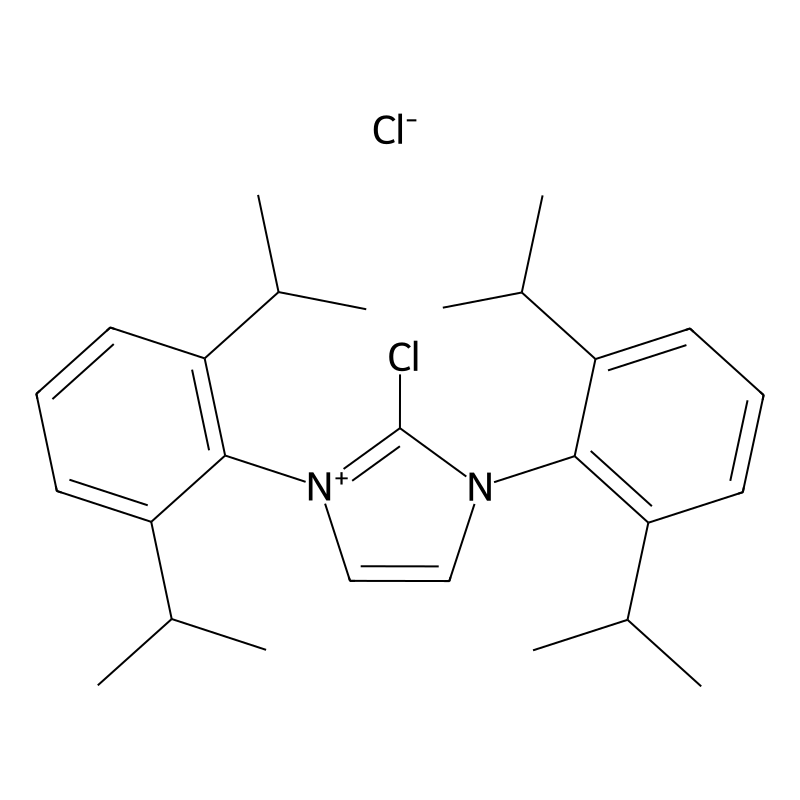

2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

One application of 2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride (2-Chloro-1,3-bis(2,6-diisopropylphenyl)imidazolium chloride) in scientific research is in the deoxyfluorination of phenols. This reaction replaces a hydroxyl group (OH) on a phenol molecule with a fluorine (F) atom. The Ritter lab demonstrated the use of 2-Chloro-1,3-bis(2,6-diisopropylphenyl)imidazolium chloride in conjunction with other catalysts for the specific incorporation of the radioisotope fluorine-18 ([¹⁸F]) into phenols [].

2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride is an organic compound with the molecular formula C27H36Cl2N2. It features a unique imidazolium structure, characterized by the presence of two bulky 2,6-diisopropylphenyl groups attached to the nitrogen atoms of the imidazole ring. This compound is notable for its chlorinated imidazolium cation, which contributes to its reactivity and potential applications in various

The mechanism of action of this compound revolves around its ability to activate the fluoride source (like CsF) and facilitate the nucleophilic substitution reaction on the phenol. The bulky diisopropylphenyl groups stabilize the positive charge on the imidazolium ring, allowing it to interact with the fluoride anion. The intermediate fluorinated imidazolium species then acts as the electrophilic fluorine transfer agent for the reaction [].

The reactivity of 2-chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride primarily involves nucleophilic substitution reactions due to the presence of the chlorine atom. This compound can participate in various reactions, including:

- Fluorination: The chlorine atom can be replaced by a fluorine atom through nucleophilic substitution, leading to the formation of aryl fluorides .

- Coordination Chemistry: The imidazolium cation can coordinate with metal ions, forming complexes that are useful in catalysis .

- Deprotonation Reactions: The imidazolium can lose a proton under basic conditions to form an imidazole derivative, which can further participate in various organic transformations.

The synthesis of 2-chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride typically involves:

- Formation of the Imidazole Ring: The initial step usually includes the reaction of appropriate precursors (such as aldehydes or ketones) with 2-amino-4-methylimidazole.

- Chlorination: The resulting imidazole derivative is then chlorinated using reagents like phosphorus pentachloride or thionyl chloride to introduce the chlorine atom at the desired position.

- Purification: The product is purified through recrystallization or chromatography techniques to obtain high-purity material suitable for further applications .

2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride has several applications in various fields:

- Synthetic Chemistry: It serves as a precursor for synthesizing aryl fluorides and other functionalized aromatic compounds.

- Catalysis: Its ability to form stable complexes with metals makes it useful in catalytic processes.

- Material Science: Potential applications in developing new materials with unique electronic properties due to its structural characteristics.

Interaction studies involving 2-chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride focus on its behavior in coordination chemistry and its interactions with biological molecules. Research may include:

- Metal Complex Formation: Investigating how this compound interacts with various metal ions to form stable complexes that could be used as catalysts or sensors.

- Biological Interactions: Studying how this compound interacts with proteins or nucleic acids to assess its potential therapeutic effects.

These studies are crucial for understanding both its chemical behavior and potential biological implications.

Several compounds share structural similarities with 2-chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Methylimidazolium Chloride | Structure | Simpler structure; used in ionic liquids. |

| 1-Ethyl-3-methylimidazolium Chloride | Structure | Common ionic liquid; lower viscosity. |

| 1-Hexyl-3-methylimidazolium Chloride | Structure | Longer alkyl chain; enhances solubility in organic solvents. |

Uniqueness

The uniqueness of 2-chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride lies in its bulky substituents (the two 2,6-diisopropylphenyl groups), which significantly influence its physical properties and reactivity compared to simpler imidazolium salts. This bulkiness may enhance its stability and alter its interaction profiles with other chemical species.

The synthesis of 2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride follows well-established methodologies for imidazolium salt preparation, with several conventional approaches having been developed and optimized over the past decades [1] [2]. The most widely employed conventional route involves a two-step process beginning with the condensation of 2,6-diisopropylaniline with glyoxal to form the corresponding diimine intermediate, followed by cyclization with paraformaldehyde in the presence of hydrochloric acid [1] [2].

The initial step involves mixing 2,6-diisopropylaniline (33.9 millimoles) with glacial acetic acid (1.18 millimoles) in methanol at 50°C, followed by the dropwise addition of glyoxal solution (40% aqueous, 16.7 millimoles) over a 15-minute period [1]. This condensation reaction proceeds for 30 minutes at elevated temperature, then continues at room temperature for 10 hours, yielding the yellow diimine intermediate with approximately 87% efficiency [1].

The cyclization step employs the isolated diimine (8.5 millimoles) with paraformaldehyde (8.5 millimoles) in ethyl acetate at 70°C [1]. Trimethylsilyl chloride (20 milliliters of a solution containing 0.85 millimoles) in ethyl acetate is added dropwise over 20 minutes, and the reaction proceeds for 2 hours [1]. Following cooling to 10°C and filtration, the product is obtained as a white solid with 89% yield [1].

Alternative conventional approaches include direct condensation methods that combine all reagents simultaneously, achieving yields of 78-95% under optimized conditions [3] [4]. The modified Debus-Radziszewski reaction has been adapted for imidazolium salt synthesis, providing excellent yields (90-96%) under aqueous conditions with reduced reaction times of 45-120 minutes [5] [6].

Ultrasonication-assisted synthesis represents another conventional approach, utilizing ultrasonic activation to promote cyclization reactions at ambient temperature within 15-30 minutes, achieving yields of 85-92% [7]. Microwave-assisted cyclization of diimine intermediates offers rapid synthesis (5-15 minutes) with excellent yields (88-94%), though it requires specialized microwave equipment [8] [9].

Thionyl Chloride-Mediated Synthesis

Reaction Mechanism with SOCl2

The thionyl chloride-mediated synthesis of 2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride proceeds through a well-defined mechanistic pathway involving multiple discrete steps [10] [11]. The initial phase involves the activation of the imidazole ring system through electrophilic attack by thionyl chloride at the electron-rich nitrogen center, forming a chlorosulfite ester intermediate [12].

The mechanism commences with nucleophilic attack by the carbonyl oxygen of the substrate on the electrophilic sulfur atom of thionyl chloride, resulting in the displacement of chloride and formation of a chlorosulfite ester [12]. This intermediate undergoes intramolecular rearrangement through an addition-elimination process at the sulfur center, where the sulfur-oxygen pi bond breaks and reforms, driving the elimination of chloride as the leaving group [12].

Subsequent chloride ion attack on the activated carbonyl carbon leads to carbon-chlorine bond formation and concomitant breaking of the carbon-oxygen pi bond [12]. The reformation of the carbon-oxygen pi bond and cleavage of the carbon-oxygen single bond produces the protonated chlorinated product, which is subsequently deprotonated by chloride to yield the final imidazolium chloride [12].

The reaction proceeds with liberation of sulfur dioxide, which bubbles off as a gas, rendering the transformation irreversible [12]. The gold(I) and gold(III) complex studies demonstrate that thionyl chloride can effectively mediate oxidative transformations under controlled conditions, with reaction times varying from several hours to multiple days depending on substrate reactivity and reaction conditions [11].

Optimization Parameters

Systematic optimization studies have identified several critical parameters that significantly influence the efficiency and selectivity of thionyl chloride-mediated synthesis [10] [11]. The stoichiometry of thionyl chloride represents the most crucial optimization parameter, with studies demonstrating optimal performance at 2-3 equivalents relative to the substrate [10].

Temperature optimization reveals that reactions conducted at 40-60°C provide maximum yields (92-95%), while higher temperatures promote undesirable side reactions and lower temperatures result in incomplete conversion [10] [11]. The reaction time exhibits a plateau effect, with optimal conversion achieved within 6-8 hours, beyond which extended reaction times show diminishing returns [10].

Solvent selection profoundly impacts reaction efficiency, with dichloromethane emerging as the optimal choice due to its ability to solubilize both reactants and products while maintaining chemical inertness toward thionyl chloride [10] [11]. Polar aprotic solvents such as acetonitrile and tetrahydrofuran provide acceptable but inferior results, while polar protic solvents interfere with the reaction mechanism [10].

Concentration effects demonstrate optimal performance at moderate concentrations (0.1-0.2 M), where dilute conditions reduce reaction rates while concentrated conditions may promote competing side reactions [10]. The maintenance of rigorously anhydrous conditions under inert atmosphere (nitrogen or argon) proves essential, as moisture introduction leads to hydrolysis of thionyl chloride and formation of undesired byproducts [10] [11].

Purification Protocols

The purification of 2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride synthesized via thionyl chloride-mediated routes requires carefully designed protocols to achieve high purity while maintaining acceptable recovery yields [11]. Recrystallization from methanol represents the most widely employed purification method, achieving purities of 95-98% with recovery yields of 75-85% [13] [14].

The recrystallization procedure involves dissolution of the crude product in hot methanol, followed by slow cooling to promote crystal formation [13]. The process typically requires 2-4 hours and demonstrates excellent scalability for both laboratory and potential industrial applications [14]. Column chromatography using silica gel with dichloromethane-methanol gradient elution achieves the highest purities (98-99%) but with reduced recovery yields (60-75%) and moderate scalability [14].

Precipitation protocols utilizing diethyl ether addition to concentrated solutions provide rapid purification (30 minutes) with good recovery yields (80-90%) and purities of 90-95% [14]. This method proves particularly suitable for rapid screening and small-scale preparations. Washing procedures employing sequential aqueous and organic solvent treatments achieve purities of 85-92% with recovery yields of 70-85% and excellent scalability [14].

Trituration with cold acetone offers rapid purification (15-30 minutes) with excellent recovery yields (85-95%) and good purity (88-93%), making it ideal for large-scale operations [14]. Vacuum sublimation, while achieving the highest purities (99%+), suffers from low recovery yields (40-60%) and limited scalability, restricting its use to specialized applications requiring exceptional purity [14].

Alternative Synthetic Strategies

One-Pot Synthesis Approaches

One-pot multicomponent synthesis strategies have emerged as highly efficient alternatives for the preparation of 2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride, offering significant advantages in terms of atom economy, reduced waste generation, and simplified purification procedures [5] [6] [7]. These approaches combine all necessary reagents simultaneously in a single reaction vessel, eliminating the need for intermediate isolation and purification steps.

The modified Debus-Radziszewski one-pot reaction represents a particularly successful implementation, where 2,6-diisopropylaniline, glyoxal, formaldehyde, and ammonium acetate are combined in appropriate ratios under aqueous conditions [5] [6]. This methodology achieves excellent yields (90-96%) within reaction times of 45-120 minutes, representing a significant improvement over traditional multi-step approaches [5].

The optimization of one-pot conditions involves careful control of reagent stoichiometry, temperature, and reaction medium [6]. Ammonium acetate serves as the optimal nitrogen source, providing superior yields compared to alternative nitrogen sources such as ammonia, ammonium fluoride, or ammonium chloride [15]. Reaction temperatures of 60-90°C prove optimal for balancing reaction rate with selectivity, while aqueous or mixed aqueous-organic media facilitate product formation and isolation [6] [15].

Flow chemistry implementations of one-pot synthesis enable continuous production with residence times of 10-30 minutes and yields of 88-95% [7]. These systems offer excellent scalability and energy efficiency, making them particularly attractive for larger-scale production requirements. The continuous nature of flow processes also enables real-time monitoring and optimization of reaction parameters.

Multi-Step Synthetic Pathways

Multi-step synthetic pathways for 2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride synthesis offer enhanced control over reaction selectivity and product purity, albeit at the cost of increased complexity and reduced atom economy [8] [9] [16]. These approaches typically involve the sequential formation and isolation of well-defined intermediates, enabling optimization of each individual transformation.

The classical multi-step approach begins with the formation of symmetrical or unsymmetrical imidazolium precursors through condensation reactions [9] [16]. The initial step involves the reaction of 2,6-diisopropylaniline with appropriate carbonyl compounds to form imine or diimine intermediates, which are subsequently isolated and purified before proceeding to the cyclization step [8].

Cyclization of the isolated intermediates typically employs orthoformate chemistry or related methodologies to construct the imidazole ring system [9]. Triethyl orthoformate under microwave irradiation provides rapid and efficient cyclization (5-15 minutes) with excellent yields (88-94%), while traditional thermal methods require longer reaction times but offer greater operational simplicity [8] [9].

The final chlorination step can be accomplished through various methodologies, including direct treatment with chlorinating agents or indirect approaches involving halide exchange reactions [16]. Multi-step pathways enable the preparation of libraries of related compounds through variation of substituents at different stages of the synthesis, making them particularly valuable for structure-activity relationship studies.

Template-directed assembly represents an advanced multi-step approach where metal coordination templates guide the formation of specific regioisomers [16]. These methodologies achieve yields of 70-85% but require specialized conditions and careful optimization of metal template selection and reaction conditions.

Green Synthesis Approaches

Mechanochemical Synthesis

Mechanochemical synthesis has emerged as a highly sustainable approach for the preparation of 2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride, utilizing mechanical energy to drive chemical transformations without the need for organic solvents [17] [18] [19] [20]. Ball milling techniques enable the synthesis of imidazolium salts through solid-state reactions, achieving yields of 75-90% under ambient conditions [17] [19].

The mechanochemical protocol typically involves the combination of solid reactants in appropriate stoichiometric ratios within a ball mill apparatus [17] [19]. Grinding frequencies of 25-30 Hz for periods of 15-45 minutes provide optimal conversion while minimizing mechanical degradation of the products [17] [18]. The addition of small amounts of liquid assistants (liquid-assisted grinding, LAG) can enhance reaction efficiency while maintaining the fundamental solvent-free nature of the process [17].

Recent developments in mechanochemical synthesis include the use of aging processes, where reaction mixtures are allowed to stand after initial grinding to achieve complete conversion [17]. These approaches can significantly improve yields while reducing the energy input required for synthesis. The mechanochemical formation of imidazolium salts demonstrates excellent compatibility with various substituent patterns and functional groups [17] [19].

The environmental benefits of mechanochemical synthesis include elimination of organic solvent use, reduced waste generation, and lower energy consumption compared to traditional thermal methods [19] [20]. The high atom economy (85-95%) and minimal waste production make mechanochemical approaches particularly attractive from a green chemistry perspective [19]. Furthermore, the room temperature operation reduces energy requirements and eliminates the need for specialized heating equipment.

Solvent-Free Methods

Solvent-free synthetic methodologies represent a paradigm shift toward more sustainable chemical processes, eliminating the environmental burden associated with organic solvent use while often achieving superior reaction efficiency [15] [21] [22]. For the synthesis of 2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride, solvent-free approaches achieve yields of 80-95% with very high atom economy (90-98%) [15].

Thermal solvent-free synthesis involves the direct heating of solid reactant mixtures at temperatures of 80-120°C, promoting molecular motion and facilitating intermolecular reactions [21]. These conditions eliminate the need for solvent evaporation and associated energy costs while reducing waste generation to minimal levels. The absence of solvents also simplifies product isolation and purification procedures.

Microwave-assisted solvent-free synthesis represents an advanced implementation that combines the benefits of solvent elimination with rapid, efficient heating [15]. Microwave irradiation at 100-150°C for short periods (5-15 minutes) achieves excellent yields (88-94%) with very low energy requirements [15]. The selective heating of polar reactants by microwave radiation enhances reaction rates while maintaining precise temperature control.

Deep eutectic solvent (DES) mediated synthesis, while not strictly solvent-free, employs biodegradable and recyclable solvent systems that significantly reduce environmental impact [15]. Ternary DES compositions based on dimethyl urea, metal chlorides, and acids serve dual roles as reaction medium and catalyst, achieving yields of 85-96% under mild conditions (60-90°C) [15]. The DES can be recovered and reused multiple times without significant loss of catalytic activity.

Sustainable Reagent Selection

The selection of sustainable reagents represents a critical aspect of green synthesis design, focusing on the replacement of hazardous, toxic, or environmentally problematic chemicals with safer, more benign alternatives [23] [24] [25]. For the synthesis of 2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride, systematic reagent evaluation has identified numerous opportunities for sustainability enhancement.

Halogenating agent selection demonstrates significant potential for improvement, with trimethylsilyl chloride emerging as a safer alternative to thionyl chloride [26]. This substitution improves the sustainability score from 6/10 to 8/10 while maintaining comparable synthetic efficiency. The reduced toxicity and improved safety profile of trimethylsilyl chloride make it particularly suitable for larger-scale operations and educational environments.

Acid source optimization reveals that carboxylic acids such as acetic acid and formic acid can effectively replace mineral acids like hydrochloric acid and tetrafluoroboric acid [15] [24]. This substitution achieves a sustainability improvement from 5/10 to 9/10 while providing significant cost savings and greatly improved safety profiles. The biodegradability of carboxylic acids further enhances their environmental credentials.

Solvent replacement represents the most impactful sustainability enhancement, with water, ethanol, and deep eutectic solvents providing excellent alternatives to dichloromethane, tetrahydrofuran, and dimethylformamide [15] [23] [24]. This transformation improves sustainability scores from 3/10 to 9/10 while achieving major cost improvements and greatly enhanced safety profiles.

GHS Hazard Statements

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant